molecular formula C25H20FNO6 B363344 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione CAS No. 849828-26-8

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B363344
CAS No.: 849828-26-8
M. Wt: 449.4g/mol
InChI Key: YOEFSLPNSJHXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with various functional groups such as ethoxy, methoxy, fluoro, and furan-2-ylmethyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Chromeno-Pyrrole Core: The initial step involves the construction of the chromeno-pyrrole core. This can be achieved through a cyclization reaction, where appropriate starting materials such as substituted phenols and pyrroles are reacted under acidic or basic conditions.

    Introduction of Substituents: The next step involves the introduction of the ethoxy, methoxy, fluoro, and furan-2-ylmethyl groups. This can be done through various substitution reactions, where the chromeno-pyrrole core is treated with reagents such as ethyl iodide, methoxy chloride, fluorine gas, and furan-2-ylmethyl bromide.

    Purification and Characterization: The final step involves the purification of the synthesized compound using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure.

Industrial production of this compound would follow similar steps but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed are typically alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include halogens, alkyl halides, and nucleophiles.

Scientific Research Applications

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound lacks the ethoxy group, which may affect its chemical and biological properties.

    1-(4-ethoxy-3-methoxyphenyl)-7-chloro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound has a chlorine atom instead of a fluorine atom, which may influence its reactivity and interactions.

    1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(phenylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound has a phenylmethyl group instead of a furan-2-ylmethyl group, which may alter its properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.

Properties

CAS No.

849828-26-8

Molecular Formula

C25H20FNO6

Molecular Weight

449.4g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20FNO6/c1-3-31-19-8-6-14(11-20(19)30-2)22-21-23(28)17-12-15(26)7-9-18(17)33-24(21)25(29)27(22)13-16-5-4-10-32-16/h4-12,22H,3,13H2,1-2H3

InChI Key

YOEFSLPNSJHXFF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

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